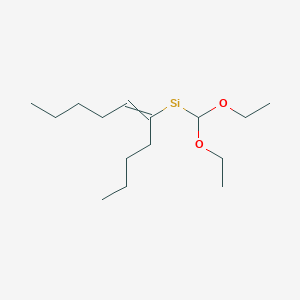
CID 78067461
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78067461 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research
Preparation Methods
The preparation of CID 78067461 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to dissolve and react the components . Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
CID 78067461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenyldiazonium salt and phenol, with optimal pH values for azo coupling reactions being between 8.5 and 10 . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
CID 78067461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 78067461 involves its interaction with specific molecular targets and pathways. It is thought to act as an agonist at certain receptors, influencing cellular processes and signaling pathways . This unique mechanism of action distinguishes it from other compounds with similar therapeutic applications.
Comparison with Similar Compounds
CID 78067461 can be compared with other similar compounds in terms of structure, properties, and applications. Some similar compounds include those with comparable molecular frameworks and functional groups. The uniqueness of this compound lies in its specific interactions and effects on molecular targets, which may offer advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H30O2Si |
|---|---|
Molecular Weight |
270.48 g/mol |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-11-13-14(12-10-6-2)18-15(16-7-3)17-8-4/h13,15H,5-12H2,1-4H3 |
InChI Key |
YEEZWNGQWQMMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCCC)[Si]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















